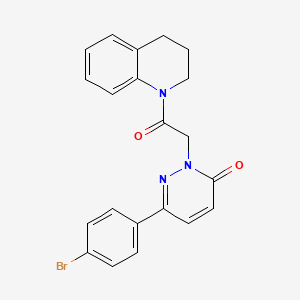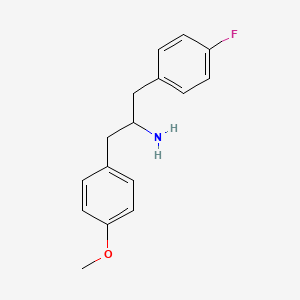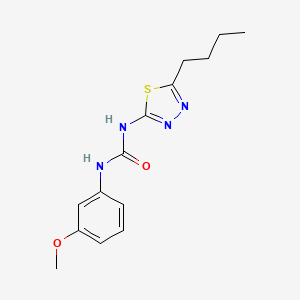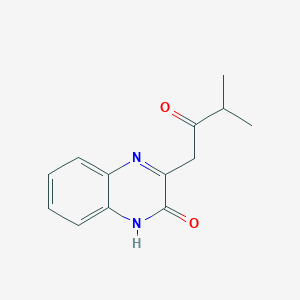![molecular formula C10H18N2O2 B14881318 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Isopropyl-6-oxa-2,9-diazaspiro[45]decan-10-one is a spiro compound characterized by a unique structure that includes an isopropyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
9-Isopropyl-6-oxa-2,9-diazaspiro[45]decan-10-one is unique due to its specific structural features, such as the isopropyl group and the combination of oxa and diazaspiro rings
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
9-propan-2-yl-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)12-5-6-14-10(9(12)13)3-4-11-7-10/h8,11H,3-7H2,1-2H3 |
Clé InChI |
XWXHQTJMIUTJRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCOC2(C1=O)CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


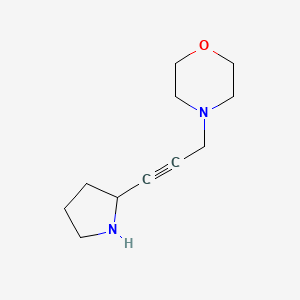


![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)
![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
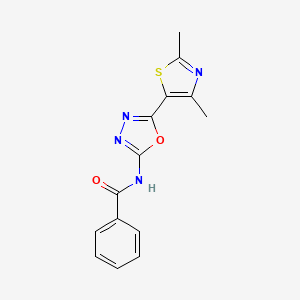

![N-(benzo[d]thiazol-2-yl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14881282.png)

